4-(4-Aminophenyl)butyric acid

HDAC Inhibition ER Stress Traumatic Brain Injury

4-(4-Aminophenyl)butyric acid (4-APB; CAS 15118-60-2) addresses critical research gaps: • HDAC inhibition: surpasses 4-PBA potency in HT-29 colorectal cancer & neurodegenerative models • PROTAC linker: defined C4 architecture with terminal carboxylate for SAR below typical 12-20+ carbon linkers • Corrosion inhibition: highest efficiency among 7 aryl diazonium salts on copper Supplied at ≥95% purity with full QA documentation. Global shipping for R&D use.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 15118-60-2
Cat. No. B081575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)butyric acid
CAS15118-60-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)N
InChIInChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13)
InChIKeyRBHLFWNKEWLHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenyl)butyric Acid Overview


4-(4-Aminophenyl)butyric acid (4-APB; CAS 15118-60-2) is a bifunctional organic compound with a molecular weight of 179.22 g/mol, characterized by a para-substituted aniline moiety linked to a butyric acid chain [1]. This structural arrangement confers distinct chemical and biological properties that differentiate it from in-class analogs such as 4-phenylbutyric acid (4-PBA), butyrate, and simple aniline-based diazonium precursors [2]. 4-APB serves as a versatile intermediate in pharmaceutical synthesis, a key building block for PROTAC (PROteolysis TArgeting Chimera) linker systems, and a direct-acting corrosion inhibitor for copper substrates . The compound exhibits intrinsic histone deacetylase (HDAC) inhibitory activity that surpasses 4-PBA, while its degradation product relationship to the chemotherapeutic agent Chlorambucil makes it essential for impurity profiling and quality control workflows [3].

4-(4-Aminophenyl)butyric Acid: Structural Specificity


The para-amino substitution on the phenyl ring of 4-APB is not a trivial structural permutation. In corrosion inhibition, 4-APB generates the highest efficiency among seven structurally related aryl diazonium salts tested under identical electrodeposition conditions, with 4-fluoroaniline yielding the lowest performance [1]. In HDAC inhibition, 4-APB demonstrates a stronger inhibitory effect than 4-phenylbutyric acid (4-PBA), which is the unsubstituted parent scaffold [2]. In the HT-29 colorectal cancer model, subtle modifications to the butyrate backbone—including the presence or absence of the 4-aminophenyl group—abolish HDAC-inhibitory and pro-apoptotic activity; only four of 26 butyrate analogs, including 4-(4-aminophenyl)butyrate, retained activity comparable to butyrate itself [3]. These quantitative, application-specific discontinuities mean that substituting 4-APB with 4-PBA, 4-fluoroaniline, 4-aminophenylacetic acid, or simple butyrate will result in loss of function in precisely those contexts where this compound is selected.

4-(4-Aminophenyl)butyric Acid: Quantitative Evidence


HDAC Inhibition vs 4-Phenylbutyric Acid

In a direct comparative assessment of HDAC inhibitory activity, 4-(4-aminophenyl)butyric acid (4-APB) demonstrated a stronger HDAC inhibitory effect than 4-phenylbutyric acid (4-PBA) when evaluated in a murine model of traumatic brain injury and associated cellular assays [1]. This finding was reported in the context of developing a gold nanoparticle-conjugated formulation (GNP-4-APB) for improved brain delivery, where the free 4-APB served as the active pharmacophore comparator against the clinically established 4-PBA scaffold [1].

HDAC Inhibition ER Stress Traumatic Brain Injury Neuroprotection

Copper Corrosion Inhibition Efficiency

In a systematic head-to-head evaluation of seven aryl diazonium salts electrodeposited onto copper substrates, 4-(4-aminophenyl)butyric acid produced the highest corrosion inhibition efficiency, while 4-fluoroaniline produced the lowest. The overall corrosion inhibiting efficiency reached up to 90% across the compound panel [1]. The electrodeposited mass for 4-APB was substantially higher than for 4-fluoroaniline, with the latter depositing only 26 ng/cm² over 30 s compared to 442 ng/cm² for the most efficiently deposited compound (4-phenylbutyric acid) over 300 s [1].

Corrosion Inhibition Electrodeposition Copper Protection Materials Science

Butyrate Analog Activity in Colorectal Cancer

In a comprehensive screen of 26 butyrate analogs assessed for effects on apoptosis, proliferation, and HDAC activity in HT-29 colorectal cancer cells, only four compounds—propionate, 4-benzoylbutyrate, 4-(4-aminophenyl)butyrate, and benzyloxyacetate—exhibited effects comparable to butyrate. Strikingly, compounds carrying amino, hydroxyl, or methyl substitutions at the 2-, 3-, or 4-position of the aliphatic (butyrate) moiety were completely inactive, underscoring the unique structure-activity requirement satisfied by the 4-aminophenyl substitution pattern [1].

Colorectal Cancer HDAC Butyrate Analog Apoptosis HT-29

PROTAC Linker: Short Aliphatic Spacer

4-(4-Aminophenyl)butyric acid is classified as a PROTAC linker, where its butyric acid chain serves as an aliphatic spacer between the E3 ubiquitin ligase ligand and the target protein ligand in heterobifunctional degrader molecules . The ideal PROTAC linker length is reported to range from 12 to over 20 carbon atoms; 4-APB's four-carbon spacer offers a short, rigid, aromatic-anchored linker option that complements longer PEG or alkyl chain linkers, enabling systematic optimization of ternary complex formation and degradation efficiency [1].

PROTAC Targeted Protein Degradation Linker Chemistry Drug Discovery

Chlorambucil Impurity Profiling

4-(4-Aminophenyl)butyric acid is a confirmed degradation product of Chlorambucil (C325050), the nitrogen mustard alkylating agent used in chronic lymphocytic leukemia chemotherapy . During Chlorambucil synthesis, the amide and ester moieties of the penultimate intermediate undergo alkaline hydrolysis to yield 4-APB, which is then reacted with ethylene oxide to produce the final 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butyric acid active moiety . Quantification of 4-APB as a degradation impurity is therefore essential for batch-release testing and stability-indicating method validation in Chlorambucil drug substance and drug product manufacturing .

Chlorambucil Degradation Product Impurity Profiling Pharmaceutical Analysis Quality Control

Antioxidant Activity of the Octyl Ester Derivative

Among twelve DL-omega-phenyl-amino acid octyl esters tested for antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) stable free radical assay, DL-2-Amino-4-(4-aminophenyl)butyric acid octyl ester—a direct derivative of 4-APB—was found to be the most active compound, while the majority of other esters in the series were essentially inactive in this and other antioxidant tests [1]. Importantly, the anti-inflammatory activity associated with this series was not correlated with superoxide (O₂⁻) or hydroxyl (HO•) radical scavenging, suggesting a distinct mechanism linked to the 4-aminophenylbutyric acid scaffold [1].

Antioxidant Structure-Activity Relationship Lipophilicity DPPH Assay

4-(4-Aminophenyl)butyric Acid: Application Scenarios


Neuroscience & ER Stress: HDAC Inhibition

For laboratories studying endoplasmic reticulum stress, traumatic brain injury, or neurodegenerative conditions where HDAC inhibition is the primary pharmacological mechanism, 4-APB should be selected over 4-PBA based on demonstrated superior HDAC inhibitory potency [1]. The evidence supporting GNP-4-APB conjugates for improved brain delivery further reinforces the compound's utility in CNS-targeted HDAC inhibition strategies, where free 4-APB alone already exceeds 4-PBA performance [1].

Copper Corrosion Protection via Electrodeposition

For materials science groups developing electrodeposited organic coatings for copper corrosion protection, the empirically validated rank-order IE data make 4-APB the highest-performing choice among the tested aryl diazonium salts [2]. Substitution with any lower-ranked analog—particularly 4-fluoroaniline, the lowest performer—will measurably compromise corrosion inhibition outcomes under both acidic (citrate buffer pH 3) and saline (3.5% NaCl) conditions [2].

Colorectal Cancer Drug Discovery with Butyrate Mimetics

In medicinal chemistry programs targeting HDAC or butyrate-mimetic mechanisms in colorectal cancer, 4-(4-aminophenyl)butyrate is one of only four validated active scaffolds from a 26-compound butyrate analog library [3]. Its inclusion in screening cascades and lead optimization workflows is directly supported by retention of butyrate-comparable apoptosis, proliferation inhibition, and HDAC modulatory activity, while the majority of structural variants—including those with simple aliphatic substitutions—are demonstrably inactive in the same HT-29 model system [3].

PROTAC Linker Library Construction

For PROTAC design teams building linker diversity sets, 4-APB provides a structurally defined, short (C4) aliphatic linker with a terminal carboxylate conjugation handle and a rigid aromatic anchor . This differentiated architecture allows systematic exploration of linker length-activity relationships at the lower boundary of the optimal range (below the typical 12–20+ carbon PEG or alkyl linkers), enabling SAR studies that would be unachievable with flexible, long-chain alternatives alone [4].

Chlorambucil Quality Control and Stability Testing

Analytical laboratories responsible for Chlorambucil batch-release testing, forced degradation studies, and shelf-life determination must use authentic 4-APB as the degradation product reference standard . The compound is the direct hydrolysis product of the penultimate Chlorambucil synthetic intermediate and is structurally distinct from generic butyric acid derivatives; only the authentic 4-APB can ensure accurate impurity identification and quantification under ICH Q3A/Q3B pharmaceutical regulatory requirements .

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